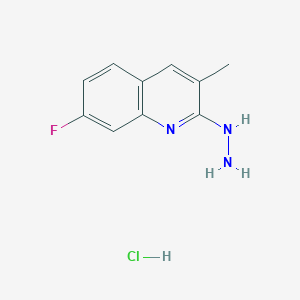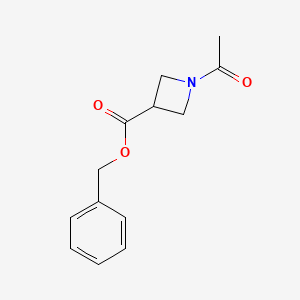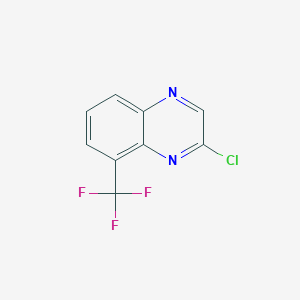
2-Chloro-8-(trifluoromethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-8-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H4ClF3N2. It is part of the quinoxaline family, which is known for its diverse biological and industrial applications. This compound is characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the eighth position on the quinoxaline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(trifluoromethyl)quinoxaline typically involves the condensation of o-phenylenediamine with a suitable trifluoromethyl-substituted diketone. One common method includes the reaction of 2-chloro-3,5-difluorobenzene-1,4-diamine with trifluoroacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-8-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-8-(trifluoromethyl)quinoxaline, while coupling reactions can produce various biaryl derivatives.
科学研究应用
2-Chloro-8-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-8-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is particularly useful in drug design, where increased membrane permeability can improve the bioavailability of therapeutic agents.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)quinoxaline
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Amino-3-(trifluoromethyl)quinoxaline
Uniqueness
2-Chloro-8-(trifluoromethyl)quinoxaline is unique due to the specific positioning of the chloro and trifluoromethyl groups on the quinoxaline ring. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and ability to participate in diverse chemical reactions set it apart from other quinoxaline derivatives .
属性
分子式 |
C9H4ClF3N2 |
|---|---|
分子量 |
232.59 g/mol |
IUPAC 名称 |
2-chloro-8-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4ClF3N2/c10-7-4-14-6-3-1-2-5(8(6)15-7)9(11,12)13/h1-4H |
InChI 键 |
LLWYWWYPZWENOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


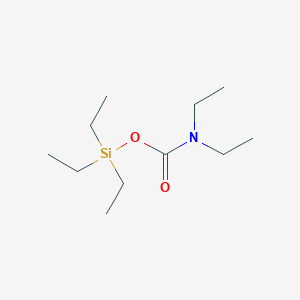


![tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11878341.png)

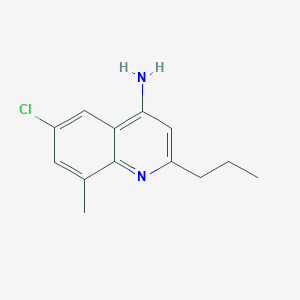
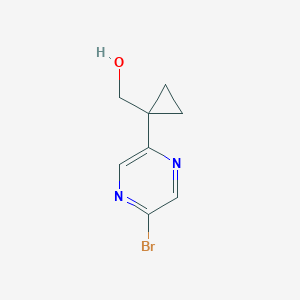


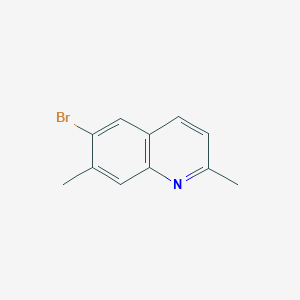
![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
